molecular formula C10H13N3O2S2 B11790590 4-Cyclopropyl-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine

4-Cyclopropyl-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine

Cat. No.: B11790590
M. Wt: 271.4 g/mol
InChI Key: SVAFDGXKFFHECE-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine is a heterocyclic compound that features a thieno[2,3-c]pyrazole core

Preparation Methods

The synthesis of 4-Cyclopropyl-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno and pyrazole intermediates under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure .

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

4-Cyclopropyl-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the ethyl group.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.

Scientific Research Applications

4-Cyclopropyl-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways, making it a target for the development of new pharmaceuticals.

    Industry: The compound can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

4-Cyclopropyl-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the thieno[2,3-c]pyrazole core with the cyclopropyl and ethylsulfonyl groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C10H13N3O2S2

Molecular Weight

271.4 g/mol

IUPAC Name

4-cyclopropyl-5-ethylsulfonyl-2H-thieno[2,3-c]pyrazol-3-amine

InChI

InChI=1S/C10H13N3O2S2/c1-2-17(14,15)10-6(5-3-4-5)7-8(11)12-13-9(7)16-10/h5H,2-4H2,1H3,(H3,11,12,13)

InChI Key

SVAFDGXKFFHECE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C2=C(NN=C2S1)N)C3CC3

Origin of Product

United States

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